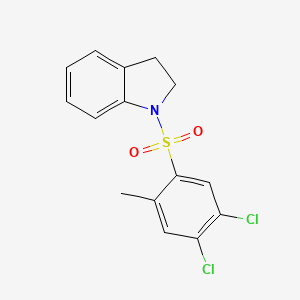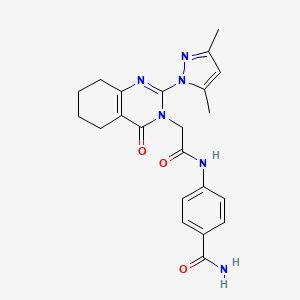
4,5-Dichloro-1-(indolinylsulfonyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-1-(indolinylsulfonyl)-2-methylbenzene is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of two chlorine atoms, an indolinylsulfonyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-1-(indolinylsulfonyl)-2-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dichloro-2-methylbenzene and indoline.
Sulfonylation Reaction: The indoline is sulfonylated using a sulfonyl chloride reagent under basic conditions to form the indolinylsulfonyl intermediate.
Coupling Reaction: The indolinylsulfonyl intermediate is then coupled with 4,5-dichloro-2-methylbenzene using a suitable coupling agent, such as a palladium catalyst, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-1-(indolinylsulfonyl)-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indolinylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
4,5-Dichloro-1-(indolinylsulfonyl)-2-methylbenzene has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is used as a probe in biological studies to understand the interactions of sulfonyl compounds with biological targets.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-1-(indolinylsulfonyl)-2-methylbenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways.
Pathways Involved: It can modulate signaling pathways, such as the NF-κB pathway, to exert its anti-inflammatory effects. In cancer cells, it may induce apoptosis by activating caspase pathways.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-methylbenzene: Lacks the indolinylsulfonyl group and has different chemical properties.
Indolinylsulfonylbenzene: Lacks the chlorine atoms and methyl group, leading to different reactivity and applications.
4,5-Dichloro-1-(phenylsulfonyl)-2-methylbenzene: Similar structure but with a phenyl group instead of an indolinyl group.
Uniqueness
4,5-Dichloro-1-(indolinylsulfonyl)-2-methylbenzene is unique due to the presence of both chlorine atoms and the indolinylsulfonyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H13Cl2NO2S |
|---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
1-(4,5-dichloro-2-methylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-10-8-12(16)13(17)9-15(10)21(19,20)18-7-6-11-4-2-3-5-14(11)18/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
VXPLWYHBGUYAHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC3=CC=CC=C32)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-(naphthalen-1-yl)pyridazin-3(2H)-one](/img/structure/B12183684.png)

![5,12-Bis-(4-methylphenyl)sulfonyl-1,2,3,4,4a,5a,6,6a,7,8,9,10,10a,11,11a,12a-hexadecahydroquinoxalino[2,3-b]quinoxaline](/img/structure/B12183692.png)
![5-fluoro-N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12183701.png)

![9-phenyl-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B12183718.png)
![2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B12183724.png)
![methyl 2-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetate](/img/structure/B12183727.png)
![methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B12183729.png)
![4-butyl-7-methyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12183733.png)

![N-[3-(furan-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B12183739.png)
![N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide](/img/structure/B12183758.png)
